molecular formula C19H22N2O5S B2856197 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide CAS No. 941971-88-6

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

Cat. No.: B2856197
CAS No.: 941971-88-6
M. Wt: 390.45
InChI Key: ZCKDXNBCUOAOIY-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a quinoline moiety.

Preparation Methods

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the quinoline moiety: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the methoxy groups: Methoxylation of the benzene ring can be performed using methanol and a suitable catalyst.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Its structural features suggest potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, affecting transcription and replication processes. The methoxy and sulfonyl groups may enhance its binding affinity and specificity for certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and quinoline-based molecules. Compared to these, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Some similar compounds are:

  • 2,3-dimethoxybenzamide
  • N-methylsulfonylquinoline
  • 6-methoxyquinoline

These compounds share structural similarities but differ in their functional groups and overall reactivity.

Properties

IUPAC Name

2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-8-4-7-15(18(17)26-2)19(22)20-14-9-10-16-13(12-14)6-5-11-21(16)27(3,23)24/h4,7-10,12H,5-6,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKDXNBCUOAOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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